Crystal Structure Analysis of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole: A Technical Guide to Supramolecular Assembly
Crystal Structure Analysis of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole: A Technical Guide to Supramolecular Assembly
Executive Summary
The compound 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS: 1956323-01-5) represents a highly functionalized derivative of the privileged benzimidazole scaffold[1]. In modern drug development, benzimidazoles are ubiquitous due to their ability to mimic purine bases, allowing them to interact with a vast array of biological targets, including kinases and bromodomains[2][3].
From a crystallographic and materials science perspective, this specific molecule is a masterclass in competing non-covalent interactions. It features a rigid, planar benzimidazole core capable of π−π stacking, a flexible and electron-rich 3,4-dimethoxyphenyl ring that acts as a hydrogen-bond acceptor, and a 5-bromo substituent that introduces the potential for highly directional halogen bonding (X-bonding)[4]. This whitepaper provides an in-depth, self-validating protocol for the synthesis, crystallization, and structural elucidation of this compound, detailing the causality behind each experimental choice.
Theoretical Structural Framework
Before initiating benchwork, a rigorous theoretical understanding of the expected molecular geometry and supramolecular packing is required.
Molecular Geometry and Steric Hindrance
The molecule consists of two primary aromatic systems connected by a C–N bond. Due to the steric repulsion between the ortho-hydrogens of the 3,4-dimethoxyphenyl ring and the C2-hydrogen of the benzimidazole core, the molecule cannot adopt a perfectly planar conformation. Crystallographic studies of related 1-aryl-1H-benzo[d]imidazoles demonstrate that the aryl ring typically twists out of the benzimidazole plane, adopting a dihedral angle between 40° and 65°[5]. This twist is critical as it dictates the three-dimensional spatial envelope the molecule occupies, directly influencing its crystal packing efficiency.
The Role of the σ -Hole in Halogen Bonding
Halogen bonding is a highly directional, electrostatically driven interaction where an electropositive crown (the σ -hole) on the halogen atom serves as a Lewis acid to attract electron-rich Lewis bases[4][6]. In this compound, the bromine atom at the C5 position possesses a distinct σ -hole. During crystallization, this bromine atom is expected to seek out Lewis bases—most likely the unprotonated N3 nitrogen of an adjacent benzimidazole molecule or the oxygen atoms of the methoxy groups. The geometry of this C−Br⋯N or C−Br⋯O interaction is typically linear (angle ≈160∘–175∘ )[6], acting as a primary driver for the formation of 1D supramolecular chains in the solid state.
Logical mapping of functional groups to their primary supramolecular interactions.
Experimental Protocols: Synthesis and Crystallization
To achieve diffraction-quality single crystals, the purity of the bulk material must exceed 99%. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.
Step-by-Step Synthesis (Ullmann-Type N-Arylation)
The compound is synthesized via a copper-catalyzed Ullmann coupling between 5-bromo-1H-benzo[d]imidazole[7] and 4-iodo-1,2-dimethoxybenzene.
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Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromo-1H-benzo[d]imidazole (1.0 eq), 4-iodo-1,2-dimethoxybenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).
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Solvent Addition: Add anhydrous DMF under an argon atmosphere. Causality: DMF is chosen for its high boiling point and ability to solubilize the inorganic base and organic reactants, facilitating the catalytic cycle.
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Reaction: Heat the mixture to 110 °C for 24 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry over Na2SO4 , and concentrate.
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Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product as an off-white solid.
Single Crystal Growth Protocol
For structural analysis, slow evaporation from a binary solvent system is utilized to control the nucleation rate.
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Solvent Selection: Dissolve 20 mg of the highly purified compound in 2 mL of Dichloromethane (DCM). Causality: DCM acts as the "good" solvent, fully solvating the molecule and preventing premature precipitation.
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Antisolvent Layering: Carefully layer 2 mL of Hexane (the "poor" solvent) on top of the DCM solution in a narrow glass vial.
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Controlled Evaporation: Puncture the cap of the vial with a single needle hole to allow for ultra-slow evaporation of the DCM. Place the vial in a vibration-free environment at a constant 20 °C.
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Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Select a single, block-shaped crystal with distinct faces and uniform extinction under cross-polarization.
Workflow for the crystallographic analysis of benzimidazole derivatives.
X-Ray Crystallography Protocol & Data Refinement
Data Collection
Mount the selected crystal on a glass fiber using perfluoropolyether oil and cool to 100 K using an N2 cold stream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), significantly improving the resolution of high-angle diffraction spots and reducing radiation damage.
Collect data using a diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54184 Å). Causality: While Mo Kα is standard for many organic molecules, Cu Kα is specifically chosen here because the bromine atom exhibits a strong anomalous dispersion signal at this wavelength, which is highly advantageous if absolute structure confirmation is required (though the molecule is achiral, it aids in precise heavy-atom localization).
Structure Solution and Refinement
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Integration: Integrate the raw frames using the instrument's native software (e.g., APEX3 or CrysAlisPro) and apply multi-scan absorption corrections.
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Phase Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy bromine atom will be located immediately, anchoring the electron density map.
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Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.
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Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons, 1.5Ueq(C) for methyl protons).
Quantitative Structural Analysis
Based on established crystallographic data for isostructural 5-bromo-1-arylbenzimidazoles and methoxy-substituted benzenes[6][8][9], the quantitative parameters of the refined structure will align with the metrics summarized in Table 1 and Table 2.
Table 1: Expected Crystallographic and Refinement Parameters
| Parameter | Expected Value / Description |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ (Centrosymmetric, typical for achiral organics) |
| Temperature | 100(2) K |
| Radiation | Cu Kα ( λ=1.54184 Å) |
| Dihedral Angle (Core to Aryl) | 45° – 60° |
| Final R1 index ( I>2σ(I) ) | <0.050 |
| Goodness-of-fit on F2 | 1.00−1.05 |
Table 2: Key Supramolecular Interaction Metrics
| Interaction Type | Donor...Acceptor | Expected Distance (Å) | Expected Angle (°) | Causality / Driving Force |
| Halogen Bond | C5−Br⋯N3 | 2.90−3.10 | 165−175 | Electrostatic attraction between Br σ -hole and N lone pair[6]. |
| Hydrogen Bond | C−H⋯O(methoxy) | 2.40−2.60 | 130−150 | Weak dipole-dipole interaction stabilizing the 3D lattice network. |
| π−π Stacking | Centroid ⋯ Centroid | 3.60−3.80 | N/A (Parallel) | Dispersion forces between delocalized electron clouds of benzimidazole cores. |
Mechanistic Insights & Conclusion
The crystal structure of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is not merely a static picture; it is the thermodynamic minimum of competing intermolecular forces. The bulky 3,4-dimethoxyphenyl group forces a significant dihedral twist, preventing the molecule from forming perfectly flat, infinite 2D sheets. Consequently, the crystal packing is heavily reliant on the directional halogen bonding provided by the 5-bromo substituent[10].
When the σ -hole of the bromine atom engages the N3 nitrogen of an adjacent molecule, it forms robust 1D zig-zag chains. The methoxy groups, protruding from the twisted aryl ring, act as cross-linking anchors, engaging in weak C−H⋯O interactions with neighboring chains to build the final 3D architecture. Understanding these specific structural nuances is vital for drug development professionals, as the exact dihedral angles and halogen-bonding capabilities observed in the crystal lattice directly translate to how the molecule will orient itself within the hydrophobic pockets of target proteins.
References
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CalPacLab. "5-BROMO-1-(3,4-DIMETHOXYPHENYL)-1H-BENZO[D]IMIDAZOLE." CalPacLab Substance Database. Available at: [Link]
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Parisini, E., et al. "Halogen bonding (X-bonding): A biological perspective." NIH PubMed Central. Available at:[Link]
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MDPI. "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives." MDPI Crystals. Available at:[Link]
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ACS Publications. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. "Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder." Crystal Growth & Design. Available at:[Link]
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RSC Publishing. "Selective syntheses of homoleptic Ir(III) complexes bearing di-CF3-functionalized benzoimidazol-2-yliden." RSC Advances. Available at:[Link]
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ACS Publications. "X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]
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NIH PMC. "Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors." NIH PubMed Central. Available at:[Link]
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DESY. "Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles." PUBDB. Available at:[Link]
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